molecular formula C₂₃H₂₃N₃O B1154058 NNEI 2'-Indazole Isomer RM

NNEI 2'-Indazole Isomer RM

Cat. No.: B1154058
M. Wt: 357.45
Attention: For research use only. Not for human or veterinary use.
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Description

NNEI 2'-Indazole Isomer RM, with the systematic IUPAC name N-(naphthalen-1-yl)-2-pentyl-2H-indazole-3-carboxamide, is a high-purity analytical reference material provided for research purposes. This compound is a synthetic cannabinoid receptor agonist (SCRA) and is identified as an isomer of NNEI indazole analog, specifically the 2H-indazole form . This material is critical for forensic and clinical toxicology research, particularly in the identification and analysis of New Psychoactive Substances (NPS) found in illegal drug markets . Its primary research value lies in its use as an analytical standard for the unambiguous identification of this specific isomer in seized materials and biological samples, aiding public health and safety monitoring efforts. Researchers utilize techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Ultra-Performance Liquid Chromatography (UPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for its characterization and detection . The chemical formula is C₂₃H₂₃N₃O, with a molecular weight of approximately 357.45 g/mol . This product is intended For Research Use Only (RUO). It is strictly not for human consumption, nor for diagnostic, therapeutic, or veterinary use. All necessary safety data sheets should be consulted prior to handling.

Properties

Molecular Formula

C₂₃H₂₃N₃O

Molecular Weight

357.45

Synonyms

N-(Naphthalen-1-yl)-2-pentyl-2H-indazole-3-carboxamide; 

Origin of Product

United States

Chemical Synthesis and Isomeric Considerations of Nnei 2 Indazole Isomer Rm

General Synthetic Methodologies for Indazole-3-Carboxamide Derivatives

The construction of indazole-3-carboxamide derivatives typically involves a series of organic reactions aimed at first forming the indazole ring and then introducing the necessary functional groups.

Multi-step Organic Reactions for Indazole Ring Formation and Functionalization

The synthesis of the indazole core can be achieved through various cyclization reactions. smolecule.comkit.edu One common approach involves the diazotization of o-toluidine (B26562) derivatives. researchgate.netderpharmachemica.com Another strategy utilizes the reaction of 2-halobenzonitriles with hydrazine (B178648) derivatives, which proceeds through a cascade coupling and condensation process to yield 3-aminoindazoles. organic-chemistry.org Following the formation of the indazole ring, functionalization at the 3-position is often necessary. For instance, the introduction of a carboxyl group can be accomplished by treating a protected indazole with n-butyl lithium followed by carbon dioxide. researchgate.netderpharmachemica.com This 1H-indazole-3-carboxylic acid can then be coupled with various amines to form the desired carboxamide derivatives. researchgate.netderpharmachemica.com

A variety of synthetic routes have been explored to generate the indazole scaffold. These include:

[3+2] annulation of arynes and hydrazones. organic-chemistry.org

Rhodium(III)-catalyzed C-H bond functionalization and cyclative capture of azobenzenes and aldehydes. acs.orgnih.gov

Metal-free cascade reactions involving arylhydrazones as intermediates. researchgate.net

These methods offer diverse pathways to access a wide range of substituted indazoles, which can then be further modified to produce indazole-3-carboxamides.

Alkylation Strategies and Regiochemical Control in Indazole Scaffold Construction

A critical aspect of synthesizing N-substituted indazole derivatives is controlling the position of alkylation on the pyrazole (B372694) portion of the indazole ring. The indazole molecule has two nitrogen atoms, N-1 and N-2, both of which can be alkylated, leading to the formation of regioisomers. nih.govdergipark.org.tr The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govnih.gov

The regioselectivity of N-alkylation is influenced by several factors, including:

Reaction conditions: The choice of base, solvent, and alkylating agent can significantly impact the ratio of N-1 to N-2 isomers. beilstein-journals.org For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has been shown to be a promising system for selective N-1 alkylation. nih.govnih.gov Conversely, Mitsunobu conditions often favor the formation of the N-2 regioisomer. nih.gov

Substituents on the indazole ring: The electronic and steric properties of substituents on the indazole scaffold can direct alkylation to a specific nitrogen. nih.govnih.gov For example, electron-withdrawing groups at the C-7 position can lead to excellent N-2 regioselectivity. nih.govresearchgate.net

Nature of the electrophile: The type of alkylating agent used also plays a role in determining the isomeric outcome. nih.gov

Table 1: Influence of Reaction Conditions on Indazole N-Alkylation Regioselectivity

Base Solvent Alkylating Agent Major Isomer Reference(s)
Sodium Hydride (NaH) Tetrahydrofuran (THF) Alkyl Bromide N-1 nih.govnih.gov
Cesium Carbonate (Cs2CO3) Dimethylformamide (DMF) Alkyl Halide Mixture of N-1 and N-2 beilstein-journals.orgmdpi.com
Potassium Carbonate (K2CO3) Dimethylformamide (DMF) Alkyl Halide Nearly equal mixture of N-1 and N-2 dergipark.org.trbohrium.com

Formation of Isomeric By-products and Their Characterization

The synthesis of a specific N-alkylated indazole isomer is often accompanied by the formation of its regioisomeric by-product. nih.govdergipark.org.tr For example, in the synthesis of NNEI, an indazole analog, a by-product was identified and is believed to form from the reaction of the starting materials leading to the major product. nih.govresearchgate.net The separation of these isomers can be challenging and typically requires chromatographic techniques. nih.govmdpi.com

The characterization and differentiation of N-1 and N-2 isomers are crucial. Spectroscopic methods are invaluable for this purpose.

Targeted Synthetic Approaches for NNEI 2'-Indazole Isomer RM

The synthesis of this compound specifically involves the formation of a 2-substituted indazole-3-carboxamide. lgcstandards.com This necessitates a synthetic strategy that favors alkylation at the N-2 position. As mentioned previously, certain reaction conditions, such as the use of Mitsunobu reagents or the presence of specific substituents on the indazole ring, can promote the formation of the N-2 isomer. nih.govnih.gov

The general synthetic pathway would likely involve:

Synthesis of the indazole-3-carboxylic acid core.

Regioselective alkylation at the N-2 position with a pentyl group.

Amide coupling of the resulting 2-pentyl-2H-indazole-3-carboxylic acid with 1-naphthylamine.

Controlling the regioselectivity in the second step is paramount to maximizing the yield of the desired this compound.

Methodologies for Structural Elucidation and Isomeric Differentiation of Indazole Scaffolds

The unambiguous identification of N-1 and N-2 indazole isomers is essential. A combination of spectroscopic techniques is typically employed for this purpose. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR and ¹³C-NMR: The chemical shifts of the protons and carbons in the indazole ring are sensitive to the position of the N-substituent. nih.gov For instance, the chemical shift of the H-C(3) proton is significantly downfield in N-2 isomers compared to N-1 isomers. seela.net

2D NMR Techniques: Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools for definitive structural assignment. nih.govdergipark.org.trbohrium.com HMBC experiments can show correlations between the N-alkyl protons and the carbons of the indazole ring (C-3 and C-7a), allowing for clear differentiation between the N-1 and N-2 isomers. beilstein-journals.org NOESY experiments can reveal through-space interactions that help to confirm the regiochemistry. dergipark.org.trbohrium.com

Other Spectroscopic and Analytical Techniques:

UV Derivative Spectrophotometry: The second, third, and fourth derivative UV spectra of N-1 and N-2 isomers show distinct and characteristic signals, providing a simple method for identification. tandfonline.com

Mass Spectrometry (MS): While mass spectrometry provides the molecular weight, the fragmentation patterns can also offer clues to the isomeric structure. chrom-china.comd-nb.info

X-ray Crystallography: When suitable crystals can be obtained, X-ray diffraction provides definitive proof of the molecular structure and the position of substitution. nih.govmdpi.com

Table 2: Key Spectroscopic Features for Differentiating N-1 and N-2 Indazole Isomers

Technique N-1 Isomer Characteristic N-2 Isomer Characteristic Reference(s)
¹H-NMR H-C(7) resonance at higher frequency H-C(3) resonance significantly downfield nih.govseela.net
¹³C-NMR C(3) signal at a relatively upfield position C(3) signal shifted downfield by ~9 ppm; C(7a) signal shifted downfield by ~8 ppm seela.net
HMBC Correlation between N-alkyl protons and C-7a Correlation between N-alkyl protons and C-3 nih.govbeilstein-journals.org
NOESY NOE between H7 and protons of N-1 substituent - d-nb.info

| UV Derivative Spec. | Characteristic signals in 2nd, 3rd, and 4th derivative spectra | Distinct and different characteristic signals from N-1 isomer | tandfonline.com |

Pharmacological Profile and Molecular Mechanism of Action of Nnei 2 Indazole Isomer Rm

Ligand-Receptor Interactions and Binding Affinity

The interaction between a synthetic cannabinoid and its target receptors is fundamental to its activity. This section details the agonism, binding efficacy, and receptor selectivity of NNEI 2'-Indazole Isomer RM, primarily through the lens of its more well-characterized analogues due to a lack of direct research on this specific isomer.

Cannabinoid Receptor (CB1 and CB2) Agonism and Binding Efficacy

Synthetic cannabinoid receptor agonists (SCRAs) typically exert their effects by binding to and activating the cannabinoid receptors CB1 and CB2. The indazole core is a common structural feature in many potent SCRAs. nih.govmdpi.com However, the pharmacological activity of these compounds is highly dependent on their specific chemical structure, including the position of the alkyl substituent on the indazole ring.

This compound is a 2H-indazole, meaning the pentyl group is attached to the N2 position of the indazole ring. Research comparing 1H- and 2H-indazole regioisomers of other synthetic cannabinoids has shown that this structural difference is critical for receptor activity. Studies have demonstrated that 2-alkyl-2H-indazole regioisomers are significantly less potent agonists at both CB1 and CB2 receptors compared to their 1-alkyl-1H-indazole counterparts. nih.govmq.edu.au While the 1H-isomers, such as MN-18, are high-potency agonists with activity in the low nanomolar range, the corresponding 2H-isomers display only low potency, with agonist activities in the micromolar range. nih.govmq.edu.au

Therefore, while this compound is presumed to act as an agonist at CB1 and CB2 receptors, its binding efficacy is expected to be substantially lower than its 1H-regioisomer, MN-18. The pharmacological data for the closely related, potent analogues MN-18 and NNEI are presented below to provide context.

Pharmacological Data of NNEI Analogues at Cannabinoid Receptors

CompoundReceptorBinding Affinity (Ki, nM)Efficacy ([³⁵S]GTPγS, % Basal)Potency (cAMP, EC₅₀, nM)
MN-18 (1'-indazole isomer)hCB111.0 ± 2.0231 ± 14110.1 ± 1.1
hCB22.9 ± 0.5214 ± 1320.1 ± 1.1
NNEI (indole analogue)hCB19.4 ± 1.4174 ± 1015.7 ± 1.1
hCB26.9 ± 0.8213 ± 1022.2 ± 1.1

Data sourced from Wiley et al., 2018. nih.gov

Receptor Selectivity Profiling of this compound and Related Analogues

Receptor selectivity refers to a ligand's ability to bind preferentially to one receptor subtype over others. The specific selectivity profile for this compound has not been documented. However, analysis of its analogues provides insight into how the core structure influences selectivity.

Molecular and Cellular Mechanisms Underlying Cannabimimetic Activity

The cannabimimetic activity of SCRAs is initiated by their binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). nih.gov These receptors are primarily coupled to the inhibitory G-protein, Gαi/o. nih.gov Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.gov This reduction in cAMP is a hallmark of CB1/CB2 receptor agonism. Both MN-18 and NNEI have been shown to function as agonists by inhibiting forskolin-stimulated cAMP production. nih.gov

In addition to cAMP modulation, CB receptor activation can lead to other downstream signaling events, including the activation of mitogen-activated protein kinase (MAPK) pathways and the modulation of various ion channels. While this compound is expected to utilize these same Gαi/o-coupled pathways, its significantly lower potency suggests it would be a much less efficient activator of these molecular and cellular mechanisms compared to its 1H-regioisomer. nih.govmq.edu.au

Comparative Pharmacological Activity with Closely Related Synthetic Cannabinoids

The pharmacology of this compound is most clearly defined by comparing it to its closest structural relatives: its regioisomer MN-18 and its parent compound NNEI.

The most critical distinction lies between the 1H- and 2H-indazole regioisomers. The sole structural difference between MN-18 and this compound is the attachment point of the pentyl chain on the indazole ring (N1 for MN-18 versus N2 for the 2'-isomer). This seemingly minor change results in a dramatic decrease in cannabimimetic activity. Research on other pairs of indazole SCRA regioisomers has consistently found that the 1-alkyl-1H-isomers are high-potency agonists, whereas the 2-alkyl-2H-isomers possess only low, micromolar potency. nih.govmq.edu.au This strongly indicates that this compound is substantially less pharmacologically active than MN-18 and is often considered a manufacturing impurity rather than an intentionally synthesized cannabimimetic agent. nih.govmq.edu.au

Comparative Potency of 1H- vs. 2H-Indazole SCRA Regioisomers

Compound PairReceptor1H-Isomer Potency (EC₅₀, nM)2H-Isomer Potency (EC₅₀, µM)Fold-Decrease in Potency
AB-CHMINACACB12.1>10>4700
CB25.6>10>1700
AB-FUBINACACB111.63.8~330
CB221.1>10>470
AB-PINACACB12.21.3~590
CB26.13.4~560

Data from Banister et al., 2016, illustrating the significant drop in potency for 2H-isomers. nih.gov

When compared to its parent compound NNEI, the difference lies in the core heterocyclic ring—an indazole in this compound versus an indole (B1671886) in NNEI. While both MN-18 (the potent 1H-indazole) and NNEI (the indole) are potent agonists, they show differences in efficacy and selectivity, demonstrating that the core structure fine-tunes the pharmacological profile. nih.gov However, the low intrinsic activity of the 2H-indazole configuration in this compound overshadows any subtle effects from the core ring structure itself.

Structure Activity Relationship Sar Studies on Nnei 2 Indazole Isomer Rm and Analogues

Influence of Indazole Core Regiochemistry on Receptor Binding and Functional Activity

The heterocyclic core is a fundamental determinant of a synthetic cannabinoid's affinity and efficacy. Studies comparing different cores have consistently shown that an indazole scaffold generally confers higher potency at both CB1 and CB2 receptors compared to indole (B1671886) or 7-azaindole (B17877) cores. nih.govfrontiersin.org The indazole core is often required to achieve sub-nanomolar potency and affinity. frontiersin.org

A crucial aspect of the indazole core's influence is its regiochemistry—specifically, the position of the N-alkyl substituent, which can be at the 1-position (1H-indazole) or the 2-position (2H-indazole). NNEI 2'-Indazole Isomer RM is a 2H-indazole analogue of the 1H-indazole compound MN-18. nih.govglpbio.comcaymanchem.com Research indicates that this seemingly minor shift in the substituent position from N1 to N2 significantly impacts pharmacological activity.

Studies on 1-alkyl and 2-alkyl indazole derivatives have shown that 1-alkyl isomers exhibit high agonist activity at the CB1 receptor with nanomolar potencies, whereas the 2-alkyl isomers, like this compound, display significantly lower potency at both CB1 and CB2 receptors. mdpi.com For instance, several 2H-indazole regioisomers of potent 1H-indazole SCRAs have been identified, including analogues of AB-CHMINACA and NNEI. researchgate.netnih.gov In a study evaluating various HOBt carboxylate analogues, those with an indazole core showed considerably less potency at both CB1 and CB2 receptors compared to certain indole derivatives. researchgate.net This suggests that the spatial arrangement of the pharmacophoric groups in 2H-indazoles is less optimal for receptor interaction compared to their 1H-indazole counterparts. researchgate.net

Table 1: Comparison of Receptor Activity for Indazole Positional Isomers Note: Direct binding or functional data for this compound is limited in the available literature. The data below reflects general findings for 1-alkyl vs. 2-alkyl indazole isomers.

Isomer TypeReceptor TargetGeneral Potency/Activity
1-Alkyl Indazole (e.g., MN-18)CB1High agonist activity (nanomolar potencies). mdpi.com
CB2Potent activity, often less than CB1. mdpi.com
2-Alkyl Indazole (e.g., this compound)CB1Low potency. mdpi.comresearchgate.net
CB2Low potency. mdpi.comresearchgate.net

Impact of N-Substituent Modifications on Pharmacological Potency and Selectivity

The N-substituent, or "tail," of the indazole core plays a critical role in modulating pharmacological potency and selectivity. This hydrophobic side chain interacts with the cannabinoid receptors, and modifications to its length, branching, or substitution can lead to significant changes in activity. Common tails include linear alkyl chains (e.g., pentyl), halogenated alkyl chains (e.g., 5-fluoropentyl), and cyclic groups (e.g., cyclohexylmethyl, 4-fluorobenzyl). nih.govresearchgate.netspringermedizin.de

Research has shown that replacing a standard pentyl tail with a 5-fluoropentyl group can enhance binding affinity. mdpi.comresearchgate.net Similarly, the introduction of a 4-fluorobenzyl tail, as seen in compounds like AB-FUBINACA, is associated with very high potency at both CB1 and CB2 receptors. nih.govnih.gov Cyclohexylmethyl tails also tend to produce potent agonists. nih.govresearchgate.net Studies systematically altering the N-alkyl tail have helped to establish clear SAR trends, demonstrating that these modifications are a reliable strategy for tuning the pharmacological profile of indazole-based SCRAs. acs.org

Table 2: Influence of N-Substituent on CB1 Receptor Potency of Indazole Analogues

Base CompoundN-SubstituentCB1 Potency (EC50, nM)
ADB-PINACA AnaloguePentyl2.1 nih.gov
5F-ADB-PINACA5-Fluoropentyl0.24 nih.gov
ADB-FUBINACA4-Fluorobenzyl0.360 (Kᵢ, nM) nih.gov
MAB-CHMINACACyclohexylmethyl1.24 (Kᵢ, nM) nih.gov

Analysis of Carboxamide Linker Region Modifications and Their Pharmacological Implications

The carboxamide linker connects the indazole core to the "head group" residue, which is often a bulky amino acid derivative. Modifications in this region, particularly of the head group, have profound effects on receptor binding and functional efficacy. nih.gov The most commonly encountered head groups in indazole-3-carboxamide SCRAs are derived from amino acids like L-valine and L-tert-leucine. nih.gov

SAR studies consistently demonstrate that a tert-leucinamide head group confers greater potency than a valinamide (B3267577) head group. nih.govnih.gov For example, a comparison of ADB-FUBINACA (tert-leucinamide) and AB-FUBINACA (valinamide) shows that the former is more potent. nih.gov This is attributed to the bulkier tert-butyl side chain of the tert-leucine residue, which appears to have a more favorable interaction within the receptor's binding pocket. nih.gov Research has shown that the l-tert-leucinate head moiety, in combination with an indazole core, can confer "superagonism" at the CB1 receptor. nih.govbiorxiv.org A systematic evaluation of amino acid side chains established a clear rank order of potency at CB1: tert-butyl (from tert-leucine) > iso-propyl (from valine). nih.gov

Table 3: Impact of Carboxamide Head Group on CB1 Receptor Potency

Compound PairHead GroupHeterocyclic CoreN-SubstituentCB1 Potency (EC50, nM)
AB-PINACA L-ValinamideIndazolePentyl7.8 nih.gov
ADB-PINACA L-tert-LeucinamideIndazolePentyl2.1 nih.gov
AB-FUBINACA L-ValinamideIndazole4-Fluorobenzyl1.3 nih.gov
ADB-FUBINACA L-tert-LeucinamideIndazole4-Fluorobenzyl0.48 nih.gov
5F-AB-PINACA L-ValinamideIndazole5-Fluoropentyl4.7 nih.gov
5F-ADB-PINACA L-tert-LeucinamideIndazole5-Fluoropentyl0.24 nih.gov

Development of Indazole-Based Chemotypes for Specific Receptor Modulation

The indazole core has become a privileged scaffold in the development of new synthetic cannabinoids due to the high potency it typically imparts. frontiersin.orgresearchgate.net Researchers have leveraged this chemotype to create a wide array of compounds with varying pharmacological profiles, aiming for specific receptor modulation. researchgate.net For example, the indazole core has been shown to be critical for achieving sub-nanomolar potency in many SCRA series. frontiersin.org

The combination of an indazole core with specific side chains can lead to compounds with not only high potency but also high efficacy, sometimes resulting in superagonist activity where the functional response exceeds that of endogenous cannabinoids. nih.govbiorxiv.org This is particularly evident in compounds that merge the indazole core with an l-tert-leucinate head group. nih.govbiorxiv.org Furthermore, modifications to the indazole scaffold and its substituents are being explored to develop ligands with biased signaling, which preferentially activate certain intracellular pathways over others, or to achieve greater selectivity between CB1 and CB2 receptors. acs.orgnih.gov While many indazole-based SCRAs are potent agonists at both receptors, some analogues show a preference for CB2, which is a target for therapeutic applications without the psychoactive effects associated with strong CB1 activation. frontiersin.orgnih.gov The structural versatility of the indazole chemotype continues to make it a key area of research for modulating cannabinoid receptor function. nih.gov

Metabolism and Biotransformation of Nnei 2 Indazole Isomer Rm in Preclinical Systems

In Vitro Metabolic Pathways in Hepatic Systems

In vitro models, such as liver microsomes and hepatocytes, are standard tools for predicting the metabolic fate of new chemical entities. srce.hrnih.gov For NNEI 2'-indazole isomer RM (hereafter referred to as NNEI), incubations with both rat and human liver microsomes and hepatocytes have shown that the compound undergoes rapid and extensive metabolism, primarily through oxidative transformations. nih.gov

Phase I metabolism generally involves the introduction or unmasking of functional groups through reactions like oxidation, reduction, or hydrolysis, often mediated by cytochrome P450 (CYP) enzymes. nih.govwikipedia.org In hepatic incubation studies, NNEI undergoes a range of Phase I biotransformations. nih.gov

The primary reactions observed are various hydroxylations on different parts of the molecule. nih.gov In studies with rat and human hepatocytes, six distinct monohydroxylated metabolites were identified. nih.gov These oxidative reactions occur on both the naphthyl and the N-pentyl portions of the compound. nih.gov Specifically, two of the hydroxylated metabolites (N19 and N20) were determined to be located on the naphthyl moiety, while the other four (N11, N14, N16, and N17) were hydroxylated on the indole (B1671886) or N-pentyl parts of the molecule. nih.gov Other common Phase I reactions for synthetic cannabinoids include N-dealkylation, dehydrogenation, and hydrolysis of ester or amide linkages. nih.govnih.govnih.gov While hydroxylation is the most prominent pathway for NNEI, the complex metabolic profile suggests multiple enzymatic pathways are involved. nih.gov

Phase II reactions involve the conjugation of a drug or its Phase I metabolite with an endogenous molecule, such as glucuronic acid, to increase its water solubility and facilitate excretion. wikipedia.orgopenaccessjournals.com This process is catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs). ajpps.org For many synthetic cannabinoids, glucuronidation is a significant metabolic pathway. nih.govfrontiersin.org In the case of NNEI's structural analog, MN-18, a glucuronidated metabolite of a hydroxylated form was identified in rat urine, indicating that this pathway is relevant for this class of compounds. frontiersin.org While specific glucuronide conjugates of NNEI itself were not the primary focus of the initial characterization, this pathway remains a probable route of metabolism following initial Phase I hydroxylation, consistent with the metabolic patterns of other indazole-based cannabinoids. frontiersin.orgresearchgate.net

In Vivo Metabolic Profiles and Kinetic Assessment in Animal Models (e.g., Rat Plasma and Urine)

To understand the metabolic fate and kinetics in a whole-organism context, in vivo studies were conducted in male rats. nih.gov Following intraperitoneal administration, the kinetic profile of NNEI in rat plasma was characterized and compared to its isomer, MN-18. nih.gov

NNEI exhibited a distinct pharmacokinetic profile. Its plasma concentrations remained relatively constant for the first four hours post-administration, followed by a slow and incomplete elimination over the subsequent 20 hours. nih.gov This contrasts sharply with MN-18, which was eliminated more rapidly in a first-order fashion and was undetectable in plasma after 24 hours. nih.gov Consequently, NNEI demonstrated a longer half-life and lower apparent clearance compared to MN-18. nih.gov Analysis of rat urine confirmed the presence of metabolites, providing crucial information for identifying biomarkers of exposure. nih.govfrontiersin.org

Identification and Characterization of Primary and Secondary Metabolites

The comprehensive analysis of samples from in vitro and in vivo preclinical models led to the identification of numerous metabolites of NNEI. nih.gov High-resolution mass spectrometry was instrumental in characterizing these biotransformation products. nih.govnih.gov

The primary metabolites identified were products of oxidative metabolism. nih.gov Six monohydroxylated metabolites were characterized, with hydroxylation occurring at various positions on the N-pentyl chain and the naphthyl ring system. nih.gov These represent the initial, or primary, metabolic products. Further biotransformations can lead to secondary metabolites, such as dihydroxylated products or the subsequent conjugation of hydroxylated metabolites. nih.gov

Below is a table summarizing the key metabolites of NNEI identified in preclinical systems. nih.gov

Metabolite IDBiotransformationLocation of Modification
N11MonohydroxylationIndole or N-pentyl moiety
N14MonohydroxylationIndole or N-pentyl moiety
N16MonohydroxylationIndole or N-pentyl moiety
N17MonohydroxylationIndole or N-pentyl moiety
N19MonohydroxylationNaphthyl moiety
N20MonohydroxylationNaphthyl moiety

Table based on data from in vitro hepatocyte incubations. nih.gov

Comparative Metabolic Studies with Other Indazole-Based Synthetic Cannabinoids

The metabolism of NNEI (the 2'-indazole isomer) is best understood in comparison to its 1'-indazole isomer, MN-18. nih.gov Although they are structurally very similar, their metabolic and kinetic profiles differ significantly. NNEI is cleared more slowly in vivo than MN-18. nih.gov In vitro, both compounds are rapidly metabolized, but the specific metabolites and their relative abundances can vary. nih.gov For instance, the major metabolites of MN-18 after incubation in human hepatocytes include products of carboxylation, pentyl carbonylation, and naphthalene (B1677914) hydroxylation. nih.govresearchgate.net

Comparing NNEI to a broader range of indazole-based synthetic cannabinoids reveals common metabolic pathways. nih.gov Hydroxylation and subsequent oxidation are nearly universal biotransformations for this class. nih.govmdpi.com For example, MDMB-CHMINACA and ADB-BUTINACA also undergo extensive hydroxylation as a primary metabolic step. nih.govnih.gov For compounds with a 5-fluoropentyl chain, such as 5F-MN-18, oxidative defluorination followed by carboxylation is a predominant pathway, a transformation not applicable to the N-pentyl chain of NNEI. frontiersin.orgoup.com The position of the alkyl chain on the indazole ring (1H- vs. 2H-indazole) can influence metabolic stability and the specific enzymes involved, as suggested by the kinetic differences between NNEI and MN-18. nih.govnih.govmdpi.com This highlights how minor structural modifications can significantly alter the pharmacokinetic and metabolic properties of synthetic cannabinoids. nih.gov

Analytical Methodologies for Characterization and Detection of Nnei 2 Indazole Isomer Rm

Chromatographic Techniques for Compound Separation and Purification

Chromatography is the cornerstone for separating NNEI 2'-indazole isomer RM from complex matrices and isomeric impurities. The choice between gas and liquid chromatography is dictated by the compound's volatility and the analytical objective, such as routine screening versus preparative isolation.

Gas Chromatography (GC) for Volatile Species Separation

Gas chromatography is a well-established technique for the analysis of thermally stable and volatile compounds. For indazole-based synthetic cannabinoids, GC coupled with a mass spectrometer (GC-MS) is frequently employed. The separation is achieved based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase. Research has shown that positional isomers, such as the 1H- and 2H-indazole regioisomers of synthetic cannabinoids, can be successfully separated and distinguished using GC. nih.govnih.gov

The retention time, which is the time it takes for the analyte to pass through the column, is a key parameter for identification. However, it can be very similar for closely related isomers, necessitating the use of mass spectrometry for confirmation. wvu.edu Specific GC parameters used in the analysis of the NNEI 2H-indazole analog have been documented, providing a framework for method development. nih.gov

Table 1: GC-MS Parameters for NNEI 2H-Indazole Analog Analysis

ParameterCondition
Capillary ColumnHP-1MS (30 m x 0.25 mm i.d., 0.25-μm film thickness)
Carrier GasHelium (0.7 ml/min)
Injector Temperature220 °C
Injection ModeSplitless (1.0 min)
Oven Temperature ProgramInitial 80 °C, ramped to final temperature
Electron Energy70 eV

Liquid Chromatography (LC) for Non-Volatile Species and Preparative Isolation

Liquid chromatography, particularly ultra-performance liquid chromatography (UPLC), offers high resolution and efficiency for separating non-volatile or thermally labile compounds like this compound. nih.gov UPLC systems, when coupled with mass spectrometry, provide a powerful tool for both qualitative and quantitative analysis. nih.govnih.gov The separation mechanism is based on the compound's interaction with the stationary phase and its solubility in the mobile phase.

For the analysis of the NNEI 2H-indazole analog, a binary mobile phase system is typically used, consisting of an aqueous component and an organic solvent, both modified with an acid like formic acid to improve peak shape and ionization efficiency. nih.gov Furthermore, preparative high-performance liquid chromatography (HPLC) can be employed for the isolation and purification of the isomer from synthetic reaction mixtures or seized materials, enabling further structural elucidation by techniques like Nuclear Magnetic Resonance (NMR). nih.gov

Table 2: UPLC Conditions for NNEI 2H-Indazole Analog Analysis

ParameterCondition
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
ElutionGradient program
Flow Rate0.3 ml/min
Columne.g., Waters ACQUITY UPLC CSH C18 (100 mm×2.1 mm, 1.7 μm)

Mass Spectrometry (MS) Techniques for Identification and Structural Confirmation

Mass spectrometry is an indispensable tool for the identification of this compound, providing information on its molecular weight and structure through fragmentation analysis. The choice of ionization technique is crucial for obtaining the desired spectral information.

Electron Ionization Mass Spectrometry (EI-MS)

Typically coupled with GC, Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. nih.gov The resulting mass spectrum, with its characteristic pattern of fragment ions, serves as a molecular fingerprint that can be used for identification. For this compound and its related compounds, EI-MS at 70 eV reveals a molecular ion peak (M+) and a series of fragment ions. nih.gov Critically, the fragmentation patterns of 1H- and 2H-indazole regioisomers exhibit notable differences, allowing for their differentiation even when chromatographic separation is incomplete. nih.govnih.gov In the analysis of a compound identified as NNEI 2H-indazole analog, a molecular ion signal was observed at a mass-to-charge ratio (m/z) of 357. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly interfaced with liquid chromatography. ekb.eg It is particularly suited for polar, less volatile molecules. ESI typically generates protonated molecules [M+H]+, providing clear molecular weight information with minimal fragmentation. nih.gov This technique is essential for confirming the molecular mass of the parent compound. For the NNEI 2H-indazole analog, ESI-MS analysis revealed a protonated molecular ion signal at m/z 358. nih.gov The minimal in-source fragmentation of ESI is advantageous for preserving the molecular ion, which can then be subjected to tandem mass spectrometry (MS/MS) for controlled fragmentation and structural analysis.

High-Resolution Mass Spectrometry (e.g., Quadrupole-Time-of-Flight Mass Spectrometry, LC-QTOF-MS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), such as that performed on Quadrupole-Time-of-Flight (QTOF) instruments, provides highly accurate mass measurements of both parent and fragment ions. researchgate.net This capability allows for the determination of the elemental composition (molecular formula) of a compound with high confidence, which is a critical step in identifying unknown substances. nih.govd-nb.info

In the case of the NNEI 2H-indazole analog, LC-QTOF-MS was used to measure the accurate mass of the protonated molecule. nih.gov The experimentally measured mass was compared to the calculated mass for the proposed elemental composition, with a very low margin of error, thus confirming the molecular formula. nih.gov This level of accuracy is invaluable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

Table 3: High-Resolution Mass Data for NNEI 2H-Indazole Analog

ParameterValue
Ion Observed[M+H]+
Measured m/z358.1916
Proposed FormulaC23H24N3O
Calculated m/z358.1919

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthetic cannabinoids like NNEI 2'-indazole isomer. Its ability to provide detailed information about the chemical environment of individual atoms within a molecule is paramount for distinguishing between closely related isomers.

One-Dimensional NMR (¹H-NMR, ¹³C-NMR)

One-dimensional NMR techniques, including proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy, provide foundational data for the structural assessment of NNEI 2'-indazole isomer.

In the ¹H-NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals offer insights into the different proton environments within the molecule. For instance, the aromatic protons of the naphthalene (B1677914) and indazole rings will resonate in a specific downfield region, while the aliphatic protons of the pentyl chain will appear in the upfield region.

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in NNEI 2'-indazole isomer will produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, carbonyl).

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Indazole-based Synthetic Cannabinoids

Functional Group¹H Chemical Shift Range (ppm)¹³C Chemical Shift Range (ppm)
Aromatic (Indazole/Naphthalene)7.0 - 8.5110 - 150
Amide NH8.5 - 10.0-
Carbonyl (C=O)-160 - 170
Aliphatic (Pentyl Chain)0.8 - 4.510 - 60

Note: The exact chemical shifts can vary depending on the solvent and specific substitution patterns.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, INADEQUATE) for Connectivity Confirmation

While 1D-NMR provides essential information, two-dimensional (2D) NMR techniques are crucial for confirming the connectivity of atoms and definitively establishing the molecular structure of NNEI 2'-indazole isomer.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of NNEI 2'-indazole isomer, cross-peaks would confirm the connectivity of protons within the pentyl chain and the aromatic spin systems of the naphthalene and indazole rings.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These techniques correlate proton signals with the carbon atoms to which they are directly attached. This is instrumental in assigning the carbon signals in the ¹³C-NMR spectrum based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful tool that reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly important for connecting different fragments of the molecule, such as linking the pentyl chain to the indazole ring and the carboxamide group to both the indazole and naphthalene moieties.

Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): Although less common due to its lower sensitivity, INADEQUATE provides direct observation of carbon-carbon bonds, offering unambiguous confirmation of the carbon skeleton.

Advanced NMR for Isomeric and Regioisomeric Differentiation

A significant challenge in the analysis of synthetic cannabinoids is the differentiation of isomers. NNEI exists as both the 1'-indazole and 2'-indazole isomers, which can be difficult to distinguish by mass spectrometry alone. Advanced NMR techniques are vital for this purpose.

The key to differentiating the 1'- and 2'-indazole isomers lies in the long-range correlations observed in the HMBC spectrum. The position of the pentyl group on the indazole ring (at the N-1 or N-2 position) will result in different HMBC correlations between the protons of the pentyl chain and the carbons of the indazole ring. For instance, the methylene (B1212753) protons of the pentyl group adjacent to the nitrogen will show correlations to different carbons in the indazole core depending on whether it is the 1' or 2' isomer.

Role of this compound as an Analytical Reference Material (RM) in Research

NNEI 2'-indazole isomer is intended for use as an analytical reference material (RM) in forensic and research applications. bertin-bioreagent.com The availability of a well-characterized RM is essential for several reasons:

Positive Identification: RMs allow for the confident identification of the NNEI 2'-indazole isomer in seized materials or biological samples by direct comparison of analytical data (e.g., retention time in chromatography, mass spectrum, and NMR spectrum).

Method Validation: Forensic laboratories use RMs to validate their analytical methods, ensuring accuracy, precision, and sensitivity for the detection of this specific compound.

Quantification: In cases where quantitative analysis is required, a certified reference material (CRM) with a known purity is necessary to create calibration curves and accurately determine the concentration of the substance in a sample.

Inter-laboratory Comparison: RMs facilitate the comparison of results between different laboratories, ensuring consistency and reliability in forensic testing.

The commercial availability of NNEI 2'-indazole isomer as a neat solid from various suppliers underscores its importance as a reference standard for the forensic and toxicology communities. lgcstandards.comlabchem.com.my

Development of Advanced Screening Workflows for Indazole-Based Novel Psychoactive Substances

The rapid emergence of new indazole-based synthetic cannabinoids necessitates the development of advanced and adaptable screening workflows. nih.gov Traditional targeted screening methods can quickly become outdated as new analogs appear. Therefore, modern forensic laboratories are increasingly adopting more comprehensive approaches.

A review of analytical methodologies for NPS highlights the importance of techniques that can cope with rapid changes in chemical structures. oup.com Advanced screening workflows often involve a combination of chromatographic separation and mass spectrometric detection.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These are the workhorse techniques in forensic laboratories for the separation and detection of NPS.

High-Resolution Mass Spectrometry (HRMS): Techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are becoming increasingly prevalent. nih.gov HRMS provides highly accurate mass measurements, which aids in the determination of the elemental composition of an unknown compound and can help to differentiate between isobaric species.

Tandem Mass Spectrometry (MS/MS): This technique provides structural information through the fragmentation of a selected precursor ion. The resulting product ion spectrum is often highly specific to a particular compound and its isomers.

Non-targeted Screening: Workflows using non-targeted data acquisition, such as SWATH® acquisition, allow for the retrospective analysis of data for newly emerged compounds without the need to re-run samples. nih.gov This is particularly valuable in the ever-changing landscape of NPS.

Metabolite Identification: Advanced workflows also focus on the identification of metabolites of synthetic cannabinoids, as the parent compound may be present at very low concentrations or absent in biological samples. uantwerpen.be

The development of these advanced screening workflows, supported by the availability of reference materials like this compound, is crucial for law enforcement and public health to effectively monitor and respond to the challenges posed by novel psychoactive substances. cfsre.org

Future Research Directions and Perspectives on Nnei 2 Indazole Isomer Rm

Exploration of Undiscovered Pharmacological Targets Beyond Cannabinoid Receptors

While the primary targets of most SCRAs are the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, research indicates that the pharmacological activity of NNEI 2'-indazole isomer RM at these sites is significantly attenuated. Studies have shown that 2-alkyl-2H-indazole regioisomers of several common SCRAs demonstrate low potency, with micromolar agonist activities at both CB1 and CB2 receptors, in contrast to the high, nanomolar potency of their 1-alkyl-1H-indazole counterparts. nih.govnih.govresearchgate.net This reduced affinity for classical cannabinoid receptors strongly suggests that the full pharmacological and toxicological profile of this compound may be influenced by interactions with other, non-cannabinoid receptor systems.

Future research should systematically investigate the activity of this compound at a range of alternative biological targets. Several promising avenues for exploration exist based on the known "off-target" effects of other SCRAs:

G Protein-Coupled Receptors (GPCRs): The orphan GPCR, GPR55, has been identified as a potential non-CB1/CB2 cannabinoid receptor, though its pharmacology remains complex and debated. nih.govmdpi.com Some SCRAs, such as MDMB-CHMINACA and UR-144, have been shown to act as GPR55 antagonists. nih.gov Screening this compound for activity at GPR55 is a logical step to determine if it contributes to this receptor's signaling pathways.

Transient Receptor Potential (TRP) Channels: Various cannabinoids are known to modulate TRP channels, which are involved in sensory perception, including pain and temperature. frontiersin.orgiasp-pain.org For instance, the endocannabinoid anandamide (B1667382) is an agonist of the TRPV1 channel. frontiersin.orgiasp-pain.org Given the involvement of TRP channels in diverse physiological processes, investigating potential interactions with this compound is crucial.

Serotonin (B10506) (5-HT) Receptors: Structural similarities have been noted between certain indole- and indazole-carboxamide type SCRAs and 5-HT3 receptor antagonists. nih.gov Furthermore, some first-generation SCRAs have demonstrated activity as 5-HT2A agonists or 5-HT2B antagonists. nih.gov Profiling this compound against various serotonin receptor subtypes could uncover previously unknown mechanisms of action.

A comprehensive pharmacological screening of this compound against a broad panel of receptors and ion channels is warranted to build a complete picture of its biological activity and potential health implications. nih.gov

Advanced Synthetic Strategies for Novel Indazole-Based SCRA Analogues

The synthesis of indazole-based SCRAs, including 2H-indazole regioisomers, provides a foundation for creating novel analogues for research and reference material purposes. Traditional synthetic routes often involve the N-alkylation of an indazole-3-carboxylate precursor, followed by amide coupling. researchgate.net However, these methods can lead to the formation of isomeric mixtures, necessitating careful purification. nih.gov

Future synthetic efforts should focus on advanced strategies that offer greater control over regioselectivity, improve yields, and allow for the rapid diversification of the indazole scaffold. Such strategies include:

Metal-Catalyzed Cross-Coupling Reactions: Modern organic synthesis has seen the development of powerful metal-catalyzed reactions (e.g., using palladium, copper, or rhodium catalysts) for C-H activation and C-N bond formation. These methods can provide more direct and efficient routes to substituted indazoles, potentially offering higher regioselectivity and functional group tolerance.

Flow Chemistry: The use of continuous flow reactors can enhance reaction efficiency, safety, and scalability. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can minimize the formation of impurities and improve the yield of the desired isomer.

Photoredox Catalysis: This emerging area of synthesis uses light to drive chemical reactions, often under mild conditions. Applying photoredox catalysis to the synthesis of indazole scaffolds could open up new reaction pathways and enable the creation of previously inaccessible molecular architectures.

Developing robust and regioselective synthetic methodologies is essential for producing pure this compound and its analogues, which are critical for accurate pharmacological and toxicological assessment.

Refinement of Analytical Methodologies for Enhanced Isomeric Discrimination and Quantitative Analysis

A significant challenge in the forensic and clinical analysis of SCRAs is the differentiation of isomers, which may have nearly identical molecular weights and similar chemical properties but different pharmacological potencies. The presence of this compound alongside its 1H-indazole counterpart (MN-18) in seized materials highlights the critical need for robust analytical methods capable of unambiguous isomeric discrimination. bertin-bioreagent.comnih.govnih.gov

Several analytical techniques are employed for this purpose, each with distinct advantages. Future research should focus on refining these methods and exploring novel technologies for more rapid and definitive identification.

Analytical TechniqueApplication in Isomer DiscriminationKey Advantages & Refinements
Gas Chromatography-Mass Spectrometry (GC-MS) Distinguishes isomers based on differences in retention time and mass spectral fragmentation patterns. nih.govDevelopment of isomer-specific fragmentation libraries and use of high-resolution capillary columns can enhance separation and identification confidence.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Provides excellent separation of isomers based on their differential partitioning between the mobile and stationary phases.Optimization of chromatographic conditions (e.g., column chemistry, mobile phase composition) and use of multiple reaction monitoring (MRM) can improve selectivity and sensitivity for quantitative analysis.
High-Resolution Mass Spectrometry (HRMS) Techniques like LC-Quadrupole-Time-of-Flight-MS (LC-QTOF-MS) provide highly accurate mass measurements, confirming elemental composition and aiding in structural elucidation of novel isomers. nih.govIntegration with advanced data processing software and ion mobility spectrometry can provide an additional dimension of separation, further resolving complex isomeric mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information, allowing for the unambiguous identification of the substitution pattern on the indazole ring (1H vs. 2H). Techniques like 15N HMBC are particularly powerful for this purpose. nih.govAdvances in cryogenic probe technology and higher field magnets increase sensitivity, enabling the analysis of smaller sample quantities. Development of benchtop NMR systems may allow for more widespread use.

The development of certified reference materials for this compound is also crucial to ensure the accuracy and reliability of quantitative methods used in forensic laboratories worldwide.

Integration of Computational Chemistry and Chemoinformatics in SCRA Research

Computational chemistry and chemoinformatics are indispensable tools for advancing SCRA research. These in silico methods can provide valuable insights into the structure-activity relationships (SAR) that govern the interaction of compounds like this compound with biological targets, guiding both pharmacological studies and synthetic efforts.

Key areas where these computational approaches can be integrated include:

Molecular Docking and Dynamics: Molecular docking simulations can be used to model the binding of this compound and its 1H-regioisomer into the active sites of the CB1 and CB2 receptors. These models can help rationalize the observed differences in potency by revealing key variations in binding orientation and intermolecular interactions. Molecular dynamics simulations can further explore the stability of these ligand-receptor complexes over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing a dataset of related indazole analogues and their corresponding biological activities, QSAR models can be developed to predict the potency and potential off-target effects of novel, unsynthesized compounds. This can help prioritize synthetic targets and identify structures with potentially desirable or undesirable properties.

Virtual Screening and Chemoinformatics: Chemoinformatic databases can be used to perform large-scale virtual screening of this compound against a wide array of known biological targets. This approach can help generate hypotheses about potential undiscovered pharmacological interactions (as discussed in Section 7.1) that can then be tested experimentally, accelerating the pace of discovery.

By combining computational predictions with empirical data, researchers can more efficiently navigate the complex chemical space of indazole-based SCRAs, leading to a deeper understanding of their pharmacology and a more proactive approach to identifying emerging compounds.

Q & A

Basic Question: How can researchers distinguish between 1H- and 2H-indazole isomers in NNEI analogs using NMR spectroscopy?

Methodological Answer:
The differentiation relies on distinct 15N^{15}\text{N} and 13C^{13}\text{C} NMR chemical shifts. For NNEI analogs, the 2H-indazole isomer (e.g., compound 4) exhibits 15N^{15}\text{N} shifts at N-10 (δN ≈ -82.7 ppm) and N-20 (δN ≈ -147.4 ppm), which differ significantly from the 1H-indazole isomer (e.g., compound 6: δN ≈ -185.5 ppm at N-10 and δN ≈ -53.0 ppm at N-20). Additionally, 13C^{13}\text{C} shifts for the indazole carbons (e.g., C-30, C-70, C-70a) vary between tautomers. Cross-validation with HMBC correlations and comparison to reference spectra of known indazole tautomers (e.g., 2-methyl-2H-indazole) is critical .

Basic Question: What analytical techniques are most effective for identifying NNEI indazole isomers?

Methodological Answer:
Liquid chromatography–mass spectrometry (LC-MS) and gas chromatography–mass spectrometry (GC-MS) are primary tools. LC-UV-PDA helps resolve isomers via retention time differences (e.g., compound 4 vs. 6 in ), while GC-MS fragment ion analysis (e.g., m/z 187 and 215 for compound 6) provides structural clues. Nuclear magnetic resonance (NMR), particularly 1H^{1}\text{H}, 13C^{13}\text{C}, and 15N^{15}\text{N} spectra, resolves tautomeric ambiguity by mapping substituent positions and electronic environments .

Advanced Question: How can selective N1-alkylation of indazole derivatives be achieved to avoid N2 isomer contamination?

Methodological Answer:
High-throughput experimentation (HTE) optimizes reaction conditions to favor N1-alkylation. For example, a two-step synthesis using Pt/C-catalyzed hydrogenation achieved 76% yield of N1-alkylated indazole (2a) with no detectable N2 isomer. Key factors include solvent choice (e.g., toluene), catalyst loading (0.013 equiv. Pt/C), and temperature control (30°C). Monitoring conversion ratios via LC-MS ensures purity .

Advanced Question: How should researchers interpret contradictory isomer ratios observed during NNEI analog synthesis?

Methodological Answer:
Tautomerism of the indazole core or intermediates can lead to variable isomer ratios. For instance, 1H-indazole starting materials may interconvert with 2H-indazole under reaction conditions (). Mechanistic studies (e.g., tracking byproducts like compound 4 and 6 via GC-MS) and kinetic analysis are essential. Adjusting reaction pH, temperature, or solvent polarity can suppress unwanted tautomerization .

Advanced Question: What strategies resolve co-eluting isomers in chromatographic analyses?

Methodological Answer:
Gas chromatography–Fourier transform infrared spectroscopy (GC-FTIR) with multivariate curve resolution (MCR) isolates co-eluting isomers by leveraging unique wavenumber-selective profiles. For dynamic interconverting species (e.g., oximes), varying carrier gas flow rates and temperature gradients enhance separation. Chemometric tools validate isomer-specific elution patterns .

Basic Question: What reaction mechanisms explain the formation of NNEI indazole isomers?

Methodological Answer:
Competing pathways during esterification or carbamate formation yield isomers. For example, reaction of 1-pentyl-1H-indazole with acylating agents produces the major NNEI analog (path a) and minor byproduct 6 (path b). Tautomerization of intermediates (1H ↔ 2H-indazole) or nucleophilic substitution at different N positions drives isomer diversity. GC-MS fragment ion analysis (m/z 187, 215) confirms structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.